molecular formula C20H13NO5 B14483898 2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate CAS No. 65429-07-4

2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate

Cat. No.: B14483898
CAS No.: 65429-07-4
M. Wt: 347.3 g/mol
InChI Key: OCNRTBCPOUCEFO-UHFFFAOYSA-N
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Description

2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate is an organic compound that combines the structural features of nitrophenyl and fluorene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate typically involves the esterification of 9-hydroxy-9H-fluorene-4-carboxylic acid with 2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 9-oxo-9H-fluorene-4-carboxylate.

    Reduction: Formation of 2-aminophenyl 9-hydroxy-9H-fluorene-4-carboxylate.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorene moiety provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    9-Hydroxy-9H-fluorene-4-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    2-Nitrophenyl acetate: Contains a simpler ester linkage and lacks the fluorene moiety.

    9-Fluorenone-4-carboxylic acid: Contains a ketone group instead of a hydroxyl group, altering its reactivity.

Uniqueness

2-Nitrophenyl 9-hydroxy-9H-fluorene-4-carboxylate is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65429-07-4

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

IUPAC Name

(2-nitrophenyl) 9-hydroxy-9H-fluorene-4-carboxylate

InChI

InChI=1S/C20H13NO5/c22-19-13-7-2-1-6-12(13)18-14(19)8-5-9-15(18)20(23)26-17-11-4-3-10-16(17)21(24)25/h1-11,19,22H

InChI Key

OCNRTBCPOUCEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4[N+](=O)[O-])O

Origin of Product

United States

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